molecular formula C11H16N2O3S B183113 Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 217962-82-8

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No. B183113
M. Wt: 256.32 g/mol
InChI Key: VOFMVGKEJXTNCQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, also known as EAMMTC, is an organic compound that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. EAMMTC is a derivative of thiophene, a heterocyclic aromatic compound, and contains an amide group, an alkyl group, and a carboxylic acid group. It is a small molecule that can be synthesized in laboratory settings, and has been used in a variety of scientific research applications.

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary

2-aminothiazole derivatives have emerged as promising scaffolds in anticancer drug discovery. These compounds exhibit potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Researchers are actively exploring their potential as novel anticancer agents.

Experimental Procedures

Results

Anti-Inflammatory Applications

Specific Scientific Field

Pharmacology and Immunology

Summary

2-aminothiazole derivatives possess anti-inflammatory properties. They modulate immune responses by targeting inflammatory mediators, such as cytokines and enzymes involved in inflammation .

Experimental Procedures

Results

Antiviral Research

Specific Scientific Field

Virology and Drug Discovery

Summary

2-aminothiazole derivatives exhibit antiviral activity against certain viruses. They interfere with viral replication or entry mechanisms .

Experimental Procedures

Results

properties

IUPAC Name

ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMVGKEJXTNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352733
Record name ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

CAS RN

217962-82-8
Record name ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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